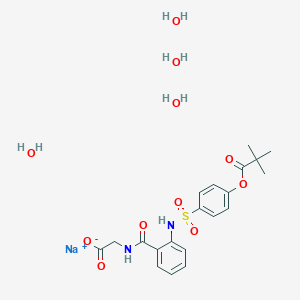
1,4-Bis(2-cyanostyryl)benzene
Vue d'ensemble
Description
1,4-Bis(2-cyanostyryl)benzene is a chemical compound with the molecular formula C24H16N2 . It has a molecular weight of 332.4 g/mol . The compound is also known by several synonyms, including 2,2’- (1,4-Phenylenebis (ethene-2,1-diyl))dibenzonitrile and Benzonitrile, 2,2’- (1,4-phenylenedi-2,1-ethenediyl)bis .
Synthesis Analysis
The synthesis of 1,4-Bis(2-cyanostyryl)benzene and its derivatives has been reported in several studies . For instance, one study reported the preparation of novel 1,4-bis (β-cyanostyryl)benzene derivatives bearing chiral alkyl chains . The compounds were synthesized with yields ranging from 83% to 88% .Molecular Structure Analysis
The molecular structure of 1,4-Bis(2-cyanostyryl)benzene consists of a benzene core with two cyanostyryl groups attached at the 1 and 4 positions . The compound has a planar structure, which is typical for aromatic compounds .Chemical Reactions Analysis
The chemical reactivity of 1,4-Bis(2-cyanostyryl)benzene has been explored in the context of its photochemical and mechanoresponsive behavior . The compound exhibits a pronounced photoinduced emission color change when exposed to UV light . This response is the result of a photochemical reaction that occurs in the amorphous state .Physical And Chemical Properties Analysis
1,4-Bis(2-cyanostyryl)benzene has a density of 1.2±0.1 g/cm³, a boiling point of 575.7±50.0 °C at 760 mmHg, and a flash point of 275.3±24.0 °C . The compound is characterized by a polar surface area of 48 Ų and a molar volume of 280.5±5.0 cm³ .Applications De Recherche Scientifique
Photophysical and Photochemical Properties
- Enhanced Fluorescence and Two-Photon Absorption : 1,4-bis(cyanostyryl)benzene derivatives exhibit enhanced fluorescence quantum yield and two-photon absorption cross-sections, particularly in nanoaggregate form. This enhancement is achieved through structural modifications, such as moving the cyano group position, leading to solvatochromic fluorescence and potentially useful in optical applications (Noh et al., 2010).
- Photoluminescent Properties : These compounds are highly photoluminescent, showing significant bathochromic shifts, which could be relevant for dye applications (Lowe & Weder, 2002).
Optoelectronic Device Applications
- Nanocrystals for Optoelectronics : 1,4-bis(4-methylstyryl)benzene nanocrystals, prepared through a wet process, exhibit properties suitable for optoelectronic device applications. Their morphology, monodispersity, and optical characteristics are particularly noteworthy (Baba & Nishida, 2014).
Crystal Engineering and Packing Modes
- Effects of Substitution on Crystal Lattices : Different derivatives of 1,4-distyrylbenzene, including 1,4-bis(2-cyano styryl)benzene, have been synthesized to study their impact on crystal lattice structures. These insights are crucial for understanding material properties and applications in crystal engineering (Bartholomew et al., 2000).
Electrochemical Applications
- Insulating Polymer-Modified Electrodes : The electrochemical polymerization of 1,4-bis(2-methylstyryl)benzene leads to polymer-modified electrodes with selective electroactive ion response, which could be applied in various electrochemical sensors and devices (Kawai et al., 1993).
Fluorescence in Textile Industry
- Textile Industry Applications : The introduction of certain 1,4-bis(cyanostyryl)benzene derivatives into nanofibers like polystyrene and polyvinylpyrrolidone significantly affects the intensity of photoluminescence, making them suitable for applications in the textile industry (Wang et al., 2008).
Luminescence and Charge Transport
- Organic Light-Emitting Devices : Cyano-substituted 1,4-bis(cyanostyryl)benzene crystals exhibit high luminescence efficiency and balanced charge transport properties, making them interesting for research in organic light-emitting devices (Wang et al., 2016).
Mécanisme D'action
The mechanism of action of 1,4-Bis(2-cyanostyryl)benzene is largely dependent on its structure and the specific application. For instance, in the context of its photoresponsive behavior, the emission color change is attributed to a decrease in the excimer emission sites, causing the emission color to change from excimer to monomer .
Safety and Hazards
The safety data sheet for 1,4-Bis(2-cyanostyryl)benzene indicates that it may cause long-lasting harmful effects to aquatic life . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
Orientations Futures
Propriétés
IUPAC Name |
2-[(E)-2-[4-[(E)-2-(2-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c25-17-23-7-3-1-5-21(23)15-13-19-9-11-20(12-10-19)14-16-22-6-2-4-8-24(22)18-26/h1-16H/b15-13+,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBABXJPJIHMBBP-WXUKJITCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=CC=C3C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13001-38-2, 13001-39-3, 94031-05-7, 60317-09-1 | |
| Record name | Benzonitrile, 2-(2-(4-(2-(4-cyanophenyl)ethenyl)phenyl)ethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 2,2'-(1,4-phenylenedi-2,1-ethenediyl)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (p-Phenylenedivinylene)bisbenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094031057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 2,2'-(1,4-phenylenedi-2,1-ethenediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-(p-phenylenediethene-2,1-diyl)bisbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.563 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (p-phenylenedivinylene)bisbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Bis(2-cyanostyryl)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSM82M8GCZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S,3R,4S,5R,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B7818565.png)




![6-[(2-Chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B7818598.png)



